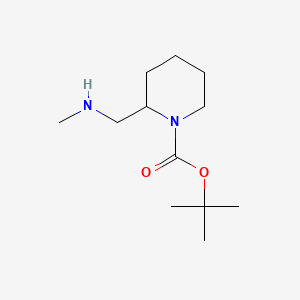

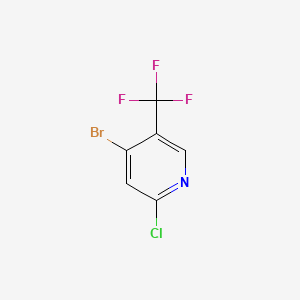

4-Bromo-2-cloro-5-(trifluorometil)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

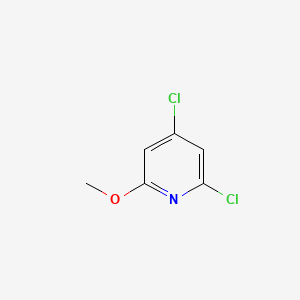

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

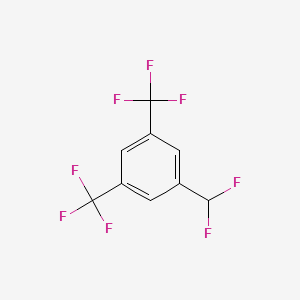

The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is characterized by the presence of a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical and Chemical Properties Analysis

The molecular weight of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is 261.43 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 165 .Aplicaciones Científicas De Investigación

- Fluazinam: 4-Bromo-2-cloro-5-(trifluorometil)piridina sirve como un intermediario clave en la síntesis de fluazinam, un fungicida utilizado para proteger los cultivos de enfermedades fúngicas. Su sustitución trifluorometil mejora su actividad fungicida en comparación con otros derivados .

- Reacciones de α-Arilación: Los investigadores emplean this compound como sustrato en reacciones de α-arilación catalizadas por paladio. Estas reacciones son valiosas para la construcción de moléculas orgánicas complejas y la funcionalización de anillos aromáticos .

- Compuestos Trifluorometilados: El grupo trifluorometil es valioso en la química medicinal y los agroquímicos. Los investigadores sintetizan diversos compuestos trifluorometilados utilizando this compound como precursor .

Agroquímicos y Plaguicidas

Síntesis Orgánica

Bloques de Construcción Fluorados

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to target pests in crops and may also interact with the calcitonin gene-related peptide (CGRP) receptor .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may interfere with biochemical pathways in pests.

Result of Action

It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may have pesticidal effects.

Action Environment

It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may be designed to be stable and effective in various agricultural environments.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine are largely due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety

Molecular Mechanism

It’s known that benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . How these reactions contribute to the biological activity of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is not clear.

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGXLKGGFMPUJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)